trans-4-N-Boc-aminomethyl-1-cyclohexane acetonitrile
Overview
Description
“Trans-4-N-Boc-aminomethyl-1-cyclohexane acetonitrile” is a chemical compound with the CAS Number: 180046-56-4 . Its IUPAC name is tert-butyl [4- (cyanomethyl)cyclohexyl]methylcarbamate . It is a white to yellow solid at room temperature .
Molecular Structure Analysis
The molecular weight of “this compound” is 252.36 . Its InChI Code is 1S/C14H24N2O2/c1-14(2,3)18-13(17)16-10-12-6-4-11(5-7-12)8-9-15/h11-12H,4-8,10H2,1-3H3,(H,16,17)/t11-,12- . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a white to yellow solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Scientific Research Applications
Metabolism and Bioavailability Studies
- Tranexamic Acid Prodrug Absorption: A study on the absorption of trans-4-(aminomethyl)cyclohexanecarboxylic acid (tranexamic acid, a compound structurally similar to the requested chemical) administered as a prodrug showed enhanced bioavailability in humans. This suggests that trans-4-N-Boc-aminomethyl-1-cyclohexane acetonitrile could have potential applications in prodrug design to improve pharmacokinetic properties of active pharmaceutical ingredients (Svahn et al., 1988).
Antifibrinolytic and Hemostatic Applications
- Antifibrinolytic Activity: Experimental and clinical studies on AMCA (Amino methyl cyclohexane carboxylic acid, closely related to the compound ) demonstrated its potent antifibrinolytic activity, suggesting that this compound could be explored for its utility in managing bleeding conditions or as a research tool in studying coagulation pathways (Andersson et al., 2009).
Chemical Exposure and Toxicokinetics
- Acetonitrile Toxicity and Metabolism: A study reporting on the delayed toxicity of acetonitrile (an entity in the synthesis pathway of many nitrile-containing compounds like this compound) provided insights into its metabolism and the importance of monitoring for cyanide toxicity. This highlights the relevance of understanding the metabolic pathways and potential toxicities of chemical compounds used in research and development (Mueller & Borland, 1997).
Pulmonary Function and Clinical Trials
- Oxaliplatin in Advanced Cancer: Oxaliplatin, another platinum-containing compound with the trans-1-diaminocyclohexane moiety, has been studied for its efficacy in treating advanced cancer, underscoring the importance of such structural motifs in medicinal chemistry and oncology research. The pharmacological properties and therapeutic potential of similar compounds could be areas of interest for further investigation (Extra et al., 2004).
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed (Hazard Statements H302) . Precautionary measures include wearing protective gloves and eye/face protection (P280), and in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .
Properties
IUPAC Name |
tert-butyl N-[[4-(cyanomethyl)cyclohexyl]methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-14(2,3)18-13(17)16-10-12-6-4-11(5-7-12)8-9-15/h11-12H,4-8,10H2,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHSAPVSNPCWLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(CC1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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